molecular formula C12H9N3O3S2 B6580292 [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate CAS No. 1203322-17-1

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B6580292
CAS No.: 1203322-17-1
M. Wt: 307.4 g/mol
InChI Key: RHOBVKRWXSGPLP-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule comprising two distinct pharmacophores:

  • A 1,2-oxazole ring substituted with a thiophen-2-yl group at position 3.
  • A 4-methyl-1,2,3-thiadiazole-5-carboxylate moiety linked via a methyl ester bridge.

The structural complexity arises from the fusion of sulfur-containing (thiadiazole, thiophene) and nitrogen-oxygen (oxazole) heterocycles, which are known to enhance biological activity in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-methylthiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S2/c1-7-11(20-15-13-7)12(16)17-6-8-5-9(18-14-8)10-3-2-4-19-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOBVKRWXSGPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer effects, antimicrobial activity, and other pharmacological potentials.

Chemical Structure

The molecular formula of the compound is C12H10N4O3SC_{12}H_{10}N_4O_3S, with a molecular weight of approximately 286.30 g/mol. Its structure features a thiophene ring fused with an oxazole and a thiadiazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. The compound has been tested against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Human lung cancer (A549)
    • Human breast cancer (MCF-7)
    • Human colon cancer (HCT116)
Cell Line IC50 (µg/mL) Mechanism
A5490.28Induction of apoptosis
MCF-70.52Cell cycle arrest
HCT1163.29Tubulin polymerization inhibition

The compound exhibited significant cytotoxicity, particularly against the A549 and MCF-7 cell lines, with IC50 values indicating strong inhibitory effects on cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Research indicates that derivatives containing thiophene and oxazole rings possess broad-spectrum antimicrobial effects against various pathogens.

Pathogen Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate activity
Candida albicansEffective

These findings suggest that the compound could be further explored for its potential as an antimicrobial agent .

Additional Pharmacological Effects

Beyond anticancer and antimicrobial activities, compounds similar to this compound have been reported to exhibit:

  • Anti-inflammatory properties : Reducing inflammation markers in vitro.
  • Anticonvulsant effects : Showing promise in models of epilepsy.

These diverse pharmacological activities highlight the potential of this compound in therapeutic applications .

Case Studies

  • Study on Antitumor Activity :
    A study evaluated a series of thiophene derivatives for their antitumor activity against human cancer cell lines. The results indicated that modifications on the thiophene ring significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Antimicrobial Testing :
    Another investigation focused on the antimicrobial efficacy of various oxazole derivatives against clinical isolates of bacteria and fungi. The study found that certain derivatives exhibited potent activity against resistant strains, suggesting a viable path for drug development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene and oxazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate demonstrate effectiveness against various bacterial strains and fungi.

Microorganism Activity Reference
E. coliInhibition
S. aureusInhibition
C. albicansInhibition

Anticancer Properties

The compound has been investigated for its anticancer potential due to its structural similarity to known antitumor agents. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines.

Cell Line Effect Reference
MCF-7 (breast)Cytotoxicity
HeLa (cervical)Apoptosis induction

Drug Development

The unique structure of this compound positions it as a candidate for drug development. Its derivatives are being explored for potential use in treating infections and cancer.

Synthesis of Bioactive Compounds

This compound can serve as a building block in the synthesis of more complex bioactive molecules. Its functional groups allow for various chemical modifications that can enhance biological activity.

Agricultural Chemicals

Given its antimicrobial properties, the compound is being investigated as a potential fungicide or bactericide in agricultural applications. Its effectiveness against plant pathogens could lead to safer and more effective crop protection products.

Material Science

The incorporation of thiophene and oxazole groups into polymers can enhance their electrical and optical properties. This makes the compound suitable for applications in organic electronics and photovoltaic devices.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Mohammed V University evaluated the antimicrobial efficacy of derivatives of the compound against clinical isolates of bacteria and fungi. The results indicated a significant inhibition zone compared to control groups, suggesting potential for therapeutic use in treating infections.

Case Study 2: Anticancer Activity

In a collaborative research project between Tulane University and local institutions, the anticancer properties of the compound were assessed using various cancer cell lines. Results demonstrated that specific concentrations led to reduced cell viability and increased apoptosis markers, indicating a promising avenue for further investigation in cancer therapy.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness lies in its thiophene-oxazole-thiadiazole triad. Key analogs and their differences are summarized below:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity (if reported) Reference
[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Thiophene-oxazole + methyl-thiadiazole carboxylate ~337.4 (estimated) Not explicitly reported; inferred potential from analogs
Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS 183298-93-3) Simple methyl-thiadiazole carboxylate 172.19 Intermediate for bioactive derivatives
Ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate (CAS 183302-79-6) Isopropyl substitution at thiadiazole position 4 200.25 Unknown; structural similarity to agrochemicals
2-((4-Phenyl-5-((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetic acid Thiadiazole-triazole hybrid with phenyl and acetic acid ~498.6 (estimated) High intermolecular interaction energy in docking studies
4-Methyl-2-phenylthiazole-5-carbohydrazide Thiazole core with carbohydrazide side chain 263.34 Anticancer activity (IC₅₀ = 1.61–1.98 µg/mL)

Key Observations:

  • Substituent Impact on Bioactivity : The presence of thiophene-oxazole in the target compound may enhance π-π stacking or hydrogen-bonding interactions compared to simpler methyl-thiadiazole carboxylates . However, carbohydrazide derivatives (e.g., compound 7b in ) exhibit superior anticancer activity, suggesting that side-chain functionalization (e.g., hydrazide vs. ester) critically modulates potency .
  • Hybrid Heterocycles : Thiadiazole-triazole hybrids () demonstrate higher binding energies in molecular docking, likely due to increased hydrogen-bonding and hydrophobic interactions . The target compound’s oxazole-thiophene group could offer similar advantages but remains untested.

Physicochemical and Spectral Data

While spectral data for the target compound are absent, analogs provide insights:

  • IR Spectroscopy : Thiadiazole esters show characteristic C=O stretches at ~1700–1750 cm⁻¹, while oxazole rings exhibit C=N stretches near 1600 cm⁻¹ .
  • NMR : Thiophene protons typically resonate at δ 6.5–7.5 ppm, whereas methyl groups on thiadiazole appear as singlets near δ 2.5–3.0 ppm .

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